molecular formula C20H18F2N2O3 B2876863 3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide CAS No. 1060184-15-7

3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide

Cat. No.: B2876863
CAS No.: 1060184-15-7
M. Wt: 372.372
InChI Key: MUHAFEBYFSNJHM-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a difluoro benzamide group attached to an indoline ring that is further substituted with tetrahydrofuran-2-carbonyl

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the indoline core. One common approach is to start with an indole derivative, which undergoes a series of reactions including nitration, reduction, and subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indoline ring can be oxidized to form indole derivatives.

  • Reduction: : Reduction reactions can be employed to modify functional groups.

  • Substitution: : Substitution reactions can introduce different substituents on the benzamide or indoline rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various indole and benzamide derivatives, which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide can be used to study biological processes and interactions. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have therapeutic potential. Its ability to interact with biological targets can be explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer treatments.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-5-yl)benzamide

  • 3,4-Difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-7-yl)benzamide

Uniqueness

3,4-Difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide is unique due to its specific substitution pattern on the indoline ring and the presence of the difluoro benzamide group. This structural uniqueness can lead to different biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3/c21-15-6-4-13(10-16(15)22)19(25)23-14-5-3-12-7-8-24(17(12)11-14)20(26)18-2-1-9-27-18/h3-6,10-11,18H,1-2,7-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHAFEBYFSNJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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